REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].Cl[C:7]1[S:8][C:9](Cl)=[C:10]2[C:16]=1[C:15](=[O:17])[C:14]1=[CH:18][S:19][CH:20]=[C:13]1[C:12](=[O:21])[NH:11]2>CN1CCCC1=O.[Pd]>[CH:7]1[S:8][CH:9]=[C:10]2[C:16]=1[C:15](=[O:17])[C:14]1=[CH:18][S:19][CH:20]=[C:13]1[C:12](=[O:21])[NH:11]2 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=C2NC(C=3C(C(C21)=O)=CSC3)=O)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
|
FILTRATION
|
Details
|
Thereafter, the mixture was filtered under suction
|
Type
|
WASH
|
Details
|
the residue was washed with pyrrolidone
|
Type
|
ADDITION
|
Details
|
H2O, the filtrate was poured onto 5 l of ice water
|
Type
|
FILTRATION
|
Details
|
after which the solid was filtered off under suction
|
Type
|
WASH
|
Details
|
with thorough washing with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the crude product was dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C=1SC=C2NC(C=3C(C(C21)=O)=CSC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |